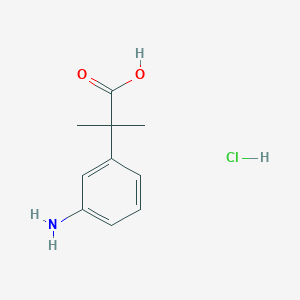
2-(3-Aminophenyl)-2-methylpropionic acid hydrochloride
Descripción general
Descripción
The compound “2-(3-Aminophenyl)-2-methylpropionic acid hydrochloride” is a derivative of 3-Aminophenylboronic acid . Boronic acids are known for their ability to form reversible covalent complexes with sugars, amino acids, and other molecules that have vicinal (neighboring) hydroxyl groups .
Synthesis Analysis
While specific synthesis methods for “2-(3-Aminophenyl)-2-methylpropionic acid hydrochloride” were not found, there are general methods for synthesizing boronic acids and their derivatives. For example, one study describes the synthesis of boronic acid-functionalized magnetic nanoparticles for efficient dopamine extraction .
Chemical Reactions Analysis
While specific chemical reactions involving “2-(3-Aminophenyl)-2-methylpropionic acid hydrochloride” were not found, boronic acids are known to undergo a variety of reactions. For example, they can participate in Suzuki-Miyaura cross-coupling reactions .
Aplicaciones Científicas De Investigación
Hemoglobin Oxygen Affinity Modulation
- Compounds structurally related to 2-(3-Aminophenyl)-2-methylpropionic acid hydrochloride have been shown to effectively decrease the oxygen affinity of human hemoglobin A, indicating potential applications in clinical or biological areas that benefit from a reversal of depleted oxygen supply, such as ischemia, stroke, tumor radiotherapy, blood storage, and blood substitutes (Randad et al., 1991).
Synthesis of Polyester and Copolyesters
- A study demonstrated the use of N,N-di(2-hydroxyethyl)-3-aminopropionic acid, a compound related to 2-(3-Aminophenyl)-2-methylpropionic acid hydrochloride, for the preparation of polyesters having amino acid moieties in the main chain. This research provides insight into potential applications in polymer science and materials engineering (Wang & Nakamura, 1994).
Asymmetric Biocatalysis in Pharmaceutical Intermediates
- The compound has been investigated for its role in the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, an important pharmaceutical intermediate. This highlights its potential application in the production of enantiopure compounds, crucial in drug research and development (Li et al., 2013).
Pyruvate Dehydrogenase Kinase Inhibition
- Anilide derivatives of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, which is structurally similar, have been optimized as inhibitors of pyruvate dehydrogenase kinase. This has implications in the treatment of conditions involving inappropriate blood lactate elevation (Bebernitz et al., 2000).
Synthesis of Methacrylic Acid
- Research has explored the production of methacrylic acid through bioconversion of 2-methyl-1,3-propanediol to 3-hydroxy-2-methylpropionic acid, followed by catalytic dehydration. This suggests potential applications in industrial chemistry and environmental technology (Pyo et al., 2012).
Enantioseparation of Amino Compounds
- o-Phthalaldehyde combined with d-3-mercapto-2-methylpropionic acid has been used for the enantioseparation of various amino compounds, which is significant for chemo-enzymatic processes and pharmaceutical chemistry (Duchateau et al., 1992).
Propiedades
IUPAC Name |
2-(3-aminophenyl)-2-methylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-10(2,9(12)13)7-4-3-5-8(11)6-7;/h3-6H,11H2,1-2H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYZUJFMXATDOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminophenyl)-2-methylpropionic acid hydrochloride | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2378804.png)
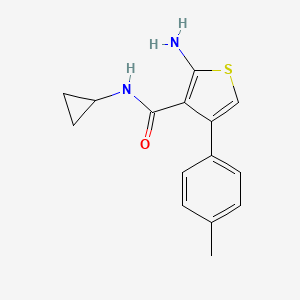
![[1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride](/img/no-structure.png)
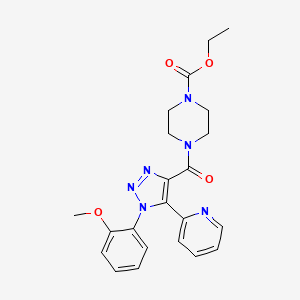
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloroacetamide hydrochloride](/img/structure/B2378813.png)
![[2-(3-Methylanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2378814.png)
![7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2378815.png)
![3-[(2S,3R,4S,5S)-4,5-Dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B2378821.png)

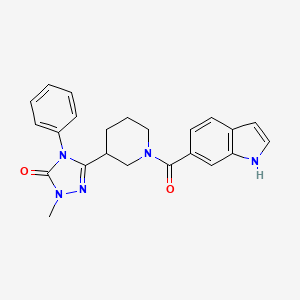
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2378824.png)
![N~4~-(3-chlorobenzyl)-1-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-imidazole-4-carboxamide](/img/structure/B2378825.png)
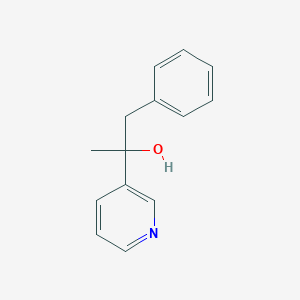
![3-chloro-N'-[(1E)-pyridin-3-ylmethylene]benzohydrazide](/img/structure/B2378827.png)